molecular formula C22H16ClN3O2 B5121155 N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide

N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide

Cat. No. B5121155
M. Wt: 389.8 g/mol
InChI Key: RQZRLQUQMMCHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide, commonly known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of phthalazinone derivatives and has been shown to possess anti-inflammatory and analgesic properties.

Scientific Research Applications

CP-945,598 has been extensively studied for its potential therapeutic applications in various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of these conditions. CP-945,598 has also been investigated for its potential use as an analgesic agent in chronic pain conditions such as neuropathic pain and cancer-related pain.

Mechanism of Action

The mechanism of action of CP-945,598 involves the inhibition of the enzyme p38 MAP kinase, which is involved in the activation of pro-inflammatory cytokines. The compound selectively inhibits the alpha and beta isoforms of p38 MAP kinase, which are predominantly expressed in immune cells. By inhibiting the activation of these cytokines, CP-945,598 reduces inflammation and pain.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have potent anti-inflammatory and analgesic effects in various preclinical models. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. CP-945,598 has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, CP-945,598 has been shown to reduce pain behavior in various animal models of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-945,598 is its selectivity for the alpha and beta isoforms of p38 MAP kinase. This selectivity reduces the potential for off-target effects and toxicity. CP-945,598 has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical studies, making it a promising candidate for further development. However, one of the limitations of CP-945,598 is its relatively low potency compared to other p38 MAP kinase inhibitors. This may limit its efficacy in certain inflammatory conditions.

Future Directions

There are several future directions for the study of CP-945,598. One potential direction is the investigation of its potential use in other inflammatory conditions such as psoriasis and asthma. Another direction is the investigation of its potential use in combination with other anti-inflammatory agents to enhance its efficacy. Furthermore, the development of more potent analogs of CP-945,598 may improve its therapeutic potential. Finally, the investigation of the long-term safety and toxicity of CP-945,598 is necessary for its further development as a therapeutic agent.

Synthesis Methods

The synthesis of CP-945,598 involves the reaction of 4-(4-chlorophenyl)-1-phthalazinone with 4-hydroxyphenylacetic acid in the presence of a base such as triethylamine. The reaction proceeds via an esterification process, followed by nucleophilic substitution to yield the final product. The purity of the compound can be improved through recrystallization from a suitable solvent.

properties

IUPAC Name

N-[3-[4-(4-chlorophenyl)phthalazin-1-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c1-14(27)24-17-5-4-6-18(13-17)28-22-20-8-3-2-7-19(20)21(25-26-22)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZRLQUQMMCHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)acetamide

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